molecular formula C25H18ClNO3 B4165297 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4165297
M. Wt: 415.9 g/mol
InChI Key: IKRRQCUBHJKPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CP-31398, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. CP-31398 is a synthetic compound that has been shown to have anti-cancer properties and has been studied extensively in preclinical models.

Mechanism of Action

The mechanism of action of 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it has been shown to inhibit the activity of the p53 tumor suppressor protein. The p53 protein is a key regulator of cell growth and division, and mutations in the p53 gene are commonly found in cancer cells. 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to restore the function of mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In normal cells, it has been shown to have neuroprotective effects and to improve cognitive function. 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one limitation is that it has not yet been tested in clinical trials, and its potential side effects and toxicity are not fully known.

Future Directions

There are several future directions for the study of 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of more potent and selective compounds that target mutant p53. Another area of research is the study of 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the potential side effects and toxicity of 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans, and to develop effective dosing regimens for clinical trials.

Scientific Research Applications

7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-cancer properties in various types of cancer, including breast, prostate, and lung cancer. 7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-chloro-1-(4-ethylphenyl)-2-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO3/c1-2-15-8-10-16(11-9-15)22-21-23(28)19-14-17(26)12-13-20(19)30-24(21)25(29)27(22)18-6-4-3-5-7-18/h3-14,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRRQCUBHJKPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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